molecular formula C12H8BrFO B1585945 3-Bromo-4'-fluorodiphenyl ether CAS No. 50904-38-6

3-Bromo-4'-fluorodiphenyl ether

Cat. No. B1585945
Key on ui cas rn: 50904-38-6
M. Wt: 267.09 g/mol
InChI Key: ADGMRCLDJLCOKF-UHFFFAOYSA-N
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Patent
US08598356B2

Procedure details

To a solution of 1-bromo-3-iodo-benzene (1.00 g, 3.55 mmol), 4-fluorophenol (462 mg, 3.59 mmol), N,N-dimethylglycine hydrochloride (149 mg, 1.06 mmol), and cesium carbonate (2.28 g, 7.00 mmol) in DMA was added CuI (66.8 mg, 0.351 mmol). The reaction mixture was heated at 90° C. for 48 h, cooled to rt, and then poured into water and extracted with EtOAc (3×). The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound as a colorless oil (319 mg, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuI
Quantity
66.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.Cl.CN(C)CC(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(N(C)C)=O.[Cu]I.O>[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)=[CH:12][CH:11]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
462 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
149 mg
Type
reactant
Smiles
Cl.CN(CC(=O)O)C
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Name
CuI
Quantity
66.8 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 319 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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